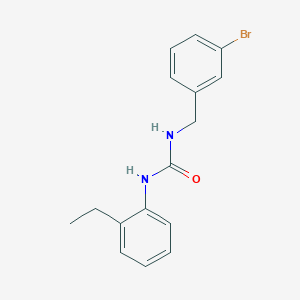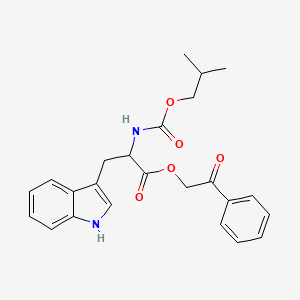
N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BB-Cl-amidine and is a type of urea derivative.
Mecanismo De Acción
BB-Cl-amidine works by inhibiting the activity of PADs, which are enzymes that convert arginine residues in proteins to citrulline. This inhibition of PADs results in reduced inflammation and improved disease outcomes.
Biochemical and Physiological Effects:
BB-Cl-amidine has been shown to have various biochemical and physiological effects. This compound has been reported to reduce inflammation, inhibit tumor growth, and improve neurological outcomes in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BB-Cl-amidine in lab experiments include its ability to inhibit PAD activity, its anti-inflammatory properties, and its potential applications in studying various diseases. However, the limitations of using BB-Cl-amidine include its potential toxicity and the need for further research to fully understand its effects.
Direcciones Futuras
There are many future directions for research on BB-Cl-amidine. Some potential areas of study include its use in treating various diseases, its potential as a diagnostic tool, and its potential applications in drug development. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its safety and efficacy in humans.
In conclusion, BB-Cl-amidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its anti-inflammatory properties and its potential role in treating various diseases. While further research is needed to fully understand the effects of BB-Cl-amidine, this compound shows promise as a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of BB-Cl-amidine involves the reaction of 3-bromobenzyl isocyanate with 2-ethylphenylamine. This reaction results in the formation of N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea. The synthesis of this compound can be carried out using various methods, including the use of solvents, catalysts, and different reaction conditions.
Aplicaciones Científicas De Investigación
BB-Cl-amidine has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been used to study the role of peptidylarginine deiminases (PADs) in various diseases, including cancer, rheumatoid arthritis, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-(2-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-13-7-3-4-9-15(13)19-16(20)18-11-12-6-5-8-14(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFEPGTJVLPKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)

![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
![ethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4-(4-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B5066457.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)

![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)